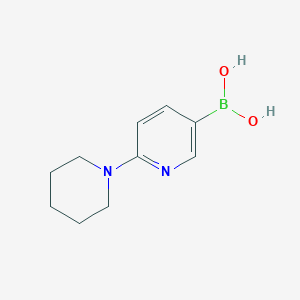

6-(Piperidin-1-yl)pyridin-3-ylboronic acid

Description

BenchChem offers high-quality 6-(Piperidin-1-yl)pyridin-3-ylboronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-(Piperidin-1-yl)pyridin-3-ylboronic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(6-piperidin-1-ylpyridin-3-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15BN2O2/c14-11(15)9-4-5-10(12-8-9)13-6-2-1-3-7-13/h4-5,8,14-15H,1-3,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPXBTJSTSXJJBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CN=C(C=C1)N2CCCCC2)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15BN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50675126 | |

| Record name | [6-(Piperidin-1-yl)pyridin-3-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50675126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1002129-33-0 | |

| Record name | [6-(Piperidin-1-yl)pyridin-3-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50675126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

6-(Piperidin-1-yl)pyridin-3-ylboronic Acid: A Core Building Block for Advanced Synthesis

An In-Depth Technical Guide for Researchers and Drug Development Professionals

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals on the synthesis, application, and handling of 6-(Piperidin-1-yl)pyridin-3-ylboronic acid. Boronic acids and their derivatives are foundational reagents in modern synthetic chemistry, prized for their stability, low toxicity, and versatile reactivity in carbon-carbon bond formation.[1] This specific heterocyclic boronic acid, featuring a pyridine core functionalized with a piperidine moiety, represents a key structural motif found in a multitude of pharmacologically active compounds, making it a high-value intermediate in the discovery of novel therapeutics.

The inherent properties of the pyridine ring system, combined with the nucleophilic character of the boronic acid, position this reagent as a critical component in palladium-catalyzed cross-coupling reactions. This document provides an in-depth exploration of its chemical properties, synthetic routes, and a detailed, field-proven protocol for its application in the Suzuki-Miyaura reaction—a cornerstone of modern drug discovery.

Compound Identification and Physicochemical Properties

Accurate identification and understanding of a reagent's properties are paramount for successful and reproducible experimentation. The primary identifier for this compound is its Chemical Abstracts Service (CAS) number.

CAS Number : 1002129-33-0[2][3][4][5]

The table below summarizes the core physicochemical properties of 6-(Piperidin-1-yl)pyridin-3-ylboronic acid, compiled from leading chemical suppliers.

| Property | Value | Source |

| CAS Number | 1002129-33-0 | [2][3][4] |

| Molecular Formula | C₁₀H₁₅BN₂O₂ | [2][3][5] |

| Molecular Weight | 206.05 g/mol | [2][5] |

| Appearance | Off-White to Pale Beige Solid | [5] |

| Storage Temperature | 2-8°C | [4][5] |

| Solubility | DMSO (Slightly), Methanol (Slightly) | [5] |

It is crucial to note the existence and frequent use of the corresponding pinacol ester derivative , 6-(Piperidin-1-yl)pyridine-3-boronic acid pinacol ester (CAS Number: 852228-08-1). Boronic esters, such as the pinacol variant, are often favored in synthesis due to their enhanced stability, higher crystallinity, and easier purification compared to the free boronic acids, while still exhibiting excellent reactivity in cross-coupling reactions.

Synthesis and Mechanistic Insights

The synthesis of pyridinylboronic acids is a well-established field, with several robust methods available. The most common approaches involve either the borylation of an organometallic pyridine intermediate or the palladium-catalyzed coupling of a halopyridine with a diboron reagent.

Common Synthetic Pathways:

-

Halogen-Metal Exchange & Borylation: This classic method involves treating a halopyridine (e.g., 3-bromo-6-(piperidin-1-yl)pyridine) with a strong organolithium base (like n-BuLi) at low temperatures (−78 °C) to generate a lithiated pyridine intermediate. This highly reactive species is then quenched in situ with a trialkyl borate, such as triisopropyl borate, followed by acidic hydrolysis to yield the desired boronic acid.[6][7] The in situ quench is critical as it minimizes side reactions of the unstable lithiated intermediate.[7]

-

Palladium-Catalyzed Borylation: A more modern and often more functional-group-tolerant approach is the Miyaura borylation. This reaction uses a palladium catalyst, often with a specialized ligand (e.g., dppf or PCy₃), to couple a halopyridine with a diboron reagent like bis(pinacolato)diboron (B₂pin₂). This method typically proceeds under milder conditions and avoids the use of cryogenic temperatures and highly reactive organolithium reagents.

The choice of method depends on the availability of starting materials, functional group compatibility, and desired scale. The halogen-metal exchange is powerful but can be limited by sensitive functional groups, whereas the palladium-catalyzed route offers broader applicability.

Caption: General synthetic routes to pyridinylboronic acids.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The paramount application of 6-(Piperidin-1-yl)pyridin-3-ylboronic acid in drug discovery is its role as a nucleophilic partner in the Suzuki-Miyaura cross-coupling reaction. This Nobel Prize-winning reaction forms a carbon-carbon bond between the boronic acid and an organohalide (or triflate), catalyzed by a palladium(0) complex. Its reliability, mild conditions, and exceptional functional group tolerance have made it an indispensable tool for medicinal chemists.[8]

The reaction is particularly valuable for synthesizing biaryl and heteroaryl-aryl structures, which are privileged motifs in many approved drugs. For instance, the pinacol ester of 6-(piperidin-1-yl)pyridine-3-boronic acid has been utilized as a key reactant in the synthesis of purine-based P2X₇ receptor antagonists, which are investigated for the treatment of pain. This highlights the direct applicability of this reagent in constructing complex molecules with therapeutic potential.

Caption: Catalytic cycle of the Suzuki-Miyaura reaction.

Experimental Protocol: A Model Suzuki-Miyaura Coupling

This protocol provides a robust, self-validating methodology for a typical Suzuki-Miyaura coupling. The causality for each step is explained to ensure both reproducibility and a deep understanding of the reaction system.

Objective: To couple 6-(Piperidin-1-yl)pyridin-3-ylboronic acid pinacol ester with 4-bromoanisole.

Materials:

-

6-(Piperidin-1-yl)pyridin-3-ylboronic acid pinacol ester (1.0 equiv)

-

4-Bromoanisole (1.2 equiv)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf)) (0.03 equiv)

-

Potassium Carbonate (K₂CO₃) (3.0 equiv)

-

1,4-Dioxane (Anhydrous)

-

Water (Degassed)

Protocol Workflow:

Caption: Experimental workflow for a model Suzuki coupling.

Step-by-Step Methodology:

-

Vessel Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add 6-(piperidin-1-yl)pyridin-3-ylboronic acid pinacol ester, 4-bromoanisole, potassium carbonate, and PdCl₂(dppf).

-

Causality: Flame-drying removes adsorbed water, which can hinder the catalyst and promote protodeboronation (hydrolysis of the C-B bond).

-

-

Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask under vacuum and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times.

-

Causality: The Pd(0) active catalyst is oxygen-sensitive. Removing oxygen is critical to prevent catalyst deactivation and ensure a high yield.

-

-

Solvent Addition: Add anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 10:1 ratio) via syringe.

-

Causality: Dioxane is an excellent solvent for the organic reagents. The addition of water is crucial; the base (K₂CO₃) is more soluble in water, and hydroxide ions generated in situ are believed to accelerate the transmetalation step by forming a more reactive boronate species [-B(OH)₃]⁻.[9]

-

-

Reaction Execution: Immerse the flask in a preheated oil bath at 80-90 °C and stir vigorously.

-

Causality: Heating provides the necessary activation energy. Vigorous stirring is required to mix the heterogeneous solution (especially the inorganic base), ensuring efficient mass transfer.

-

-

Monitoring: Monitor the reaction's progress by periodically taking small aliquots and analyzing them by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Workup: Once complete, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and transfer to a separatory funnel. Wash sequentially with water and then brine.

-

Causality: The aqueous wash removes the inorganic base and salts. The brine wash helps to break up emulsions and further dry the organic layer.

-

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel.

-

Causality: This final step removes residual catalyst, unreacted starting materials, and any byproducts to yield the pure coupled product.

-

Analytical Characterization, Handling, and Storage

Characterization: The identity and purity of 6-(Piperidin-1-yl)pyridin-3-ylboronic acid and its reaction products should be confirmed using standard analytical techniques.

-

NMR Spectroscopy (¹H and ¹³C): Provides structural confirmation. Expect characteristic signals for the pyridine, piperidine, and boronic acid/ester protons and carbons.[10]

-

Mass Spectrometry (MS): Confirms the molecular weight of the compound.[10]

Handling and Storage: Boronic acids require careful handling to maintain their integrity.

-

Storage: Store in a tightly sealed container in a cool, dry place (2-8°C is recommended).[4][5] Storing under an inert atmosphere is best practice to prevent degradation.

-

Safety: The compound is classified as an irritant. Standard personal protective equipment (lab coat, gloves, safety glasses) should be worn. Handle in a well-ventilated fume hood.

-

Protodeboronation: The primary degradation pathway for boronic acids is protodeboronation, where the C-B bond is cleaved by water or other protic sources. While often slow, it can be accelerated by heat or certain metal catalysts. Using the more stable pinacol ester can mitigate this issue.

References

-

6-(1-PIPERIDINYL)-3-PYRIDINYLBORONIC ACID | 1002129-33-0. Pharmaffiliates. [Link]

-

An Improved Protocol for the Preparation of 3-Pyridyl- and Some Arylboronic Acids. ScienceDirect. [Link]

-

A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Europe PMC. [Link]

-

Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PubMed Central (PMC). [Link]

-

Synthesis of 3-Pyridylboronic Acid and its Pinacol Ester. Organic Syntheses. [Link]

-

Recent progress in the synthesis of pyridinylboronic acids and esters. ARKIVOC. [Link]

-

Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry. [Link]

-

Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Synfacts. [Link]

-

Functionalized Pyridylboronic Acids and Their Suzuki Cross-Coupling Reactions To Yield Novel Heteroarylpyridines. ResearchGate. [Link]

-

Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations. PubMed Central (PMC). [Link]

Sources

- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. parchem.com [parchem.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. 6-(1-PIPERIDINYL)-3-PYRIDINYLBORONIC ACID | 1002129-33-0 [m.chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. researchgate.net [researchgate.net]

- 9. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 6-(Piperidin-1-yl)pyridin-3-ylboronic Acid: Synthesis, Characterization, and Application

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive overview of 6-(piperidin-1-yl)pyridin-3-ylboronic acid, a pivotal heterocyclic building block in modern medicinal chemistry. With a molecular weight of 206.05 g/mol , this compound serves as a critical reagent in palladium-catalyzed cross-coupling reactions, enabling the synthesis of complex molecular architectures. This document details its physicochemical properties, provides a robust, field-proven protocol for its synthesis and purification, and offers a step-by-step methodology for its primary application in the Suzuki-Miyaura coupling. Furthermore, we explore its strategic importance in drug discovery, particularly in the development of P2X7 receptor antagonists for inflammatory and neuropathic pain. This guide is intended to equip researchers with the technical knowledge and practical insights required to effectively utilize this versatile reagent in their synthetic endeavors.

Core Physicochemical Properties and Handling

6-(Piperidin-1-yl)pyridin-3-ylboronic acid is a stable, off-white to pale beige solid at room temperature. Its structure, featuring a basic piperidine moiety and an acidic boronic acid group on a pyridine scaffold, imparts unique solubility and reactivity characteristics.

| Property | Value | Source(s) |

| Molecular Weight | 206.05 g/mol | [1][2][3] |

| Molecular Formula | C₁₀H₁₅BN₂O₂ | [1][2][3] |

| CAS Number | 1002129-33-0 | [1][3][4] |

| Physical Form | Solid | [2] |

| Solubility | Slightly soluble in DMSO and Methanol | |

| Storage | 2-8°C, desiccated | [3] |

Safety & Handling: The compound is classified as harmful if swallowed (H302) and is a skin and eye irritant.[2] Standard laboratory personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is required. All manipulations should be performed in a well-ventilated fume hood.

Synthesis and Characterization

The most reliable and scalable synthesis of 6-(piperidin-1-yl)pyridin-3-ylboronic acid involves a lithium-halogen exchange from its corresponding bromo-precursor followed by borylation. This method leverages well-established organometallic principles to achieve high yields.[5][6][7]

Proposed Synthetic Workflow

The synthesis is a two-step process starting from commercially available materials. The first step is a nucleophilic aromatic substitution to form the precursor, followed by a low-temperature lithiation and borylation.

Caption: Proposed workflow for the synthesis of the target boronic acid.

Detailed Synthesis Protocol: Lithiation-Borylation

This protocol is based on established procedures for the borylation of halopyridines.[5][7]

Materials:

-

5-Bromo-2-(piperidin-1-yl)pyridine

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi, 2.5 M in hexanes)

-

Triisopropyl borate (B(O-iPr)₃)

-

Hydrochloric Acid (HCl, 2 M)

-

Sodium Hydroxide (NaOH, 5 M)

-

Sodium Chloride (NaCl)

-

Ethyl Acetate (EtOAc)

-

Magnesium Sulfate (MgSO₄)

Procedure:

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet, add 5-bromo-2-(piperidin-1-yl)pyridine (1.0 equiv).

-

Dissolution: Add anhydrous THF (approx. 10 mL per 1 g of starting material) and stir under a nitrogen atmosphere until fully dissolved.

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. Causality: This low temperature is critical to prevent side reactions of the highly reactive 3-lithiopyridine intermediate once formed.

-

Lithiation: Slowly add n-butyllithium (1.1 equiv) dropwise via syringe, ensuring the internal temperature does not exceed -70 °C. Stir the resulting mixture at -78 °C for 1 hour.

-

Borylation: Add triisopropyl borate (1.2 equiv) dropwise, again maintaining the temperature below -70 °C. After the addition is complete, allow the reaction to stir at -78 °C for an additional 30 minutes, then slowly warm to room temperature overnight.

-

Quenching & Workup: Cool the reaction mixture to 0 °C in an ice bath and quench by the slow addition of 2 M HCl until the pH is ~1-2.

-

Extraction: Transfer the mixture to a separatory funnel. The layers may be difficult to separate; addition of brine can help. Separate the aqueous layer and wash the organic layer with water.

-

pH Adjustment & Isolation: Combine the aqueous layers. Adjust the pH to ~7.5 using 5 M NaOH. A white precipitate of the boronic acid should form.

-

Purification: Collect the solid by vacuum filtration. Wash the solid with cold water and then a minimal amount of cold diethyl ether to remove nonpolar impurities. Dry the solid under high vacuum. Further purification can be achieved by recrystallization from an appropriate solvent system like acetonitrile/water.

Analytical Characterization

Confirmation of the final product's identity and purity is paramount. While a direct, citable spectrum was not available in the literature at the time of writing, the following are the expected NMR characteristics based on the molecular structure.

-

¹H NMR (DMSO-d₆):

-

Pyridine Protons: Three distinct signals in the aromatic region (δ 7.0-8.5 ppm). The proton at C5 (adjacent to the boronic acid) would likely appear as a doublet of doublets. The proton at C4 would be a doublet, and the proton at C2 (adjacent to the piperidine) would appear as a sharp singlet or narrow doublet.

-

Piperidine Protons: Two broad multiplets in the aliphatic region (δ 3.5-3.7 ppm and δ 1.5-1.7 ppm) corresponding to the alpha and beta/gamma protons of the piperidine ring, respectively.

-

Boronic Acid Protons: A broad singlet (B(OH)₂) which is exchangeable with D₂O.

-

-

¹³C NMR (DMSO-d₆): Expect signals for the five distinct pyridine carbons and three distinct piperidine carbons. The carbon attached to the boron atom (C3) will be significantly shifted.

-

Mass Spectrometry (ESI+): Expected [M+H]⁺ peak at m/z = 207.1.

Core Application: The Suzuki-Miyaura Cross-Coupling

The primary utility of 6-(piperidin-1-yl)pyridin-3-ylboronic acid is as a nucleophilic partner in the Suzuki-Miyaura reaction to form a new carbon-carbon bond. This reaction is a cornerstone of modern drug discovery due to its reliability and broad functional group tolerance.[8]

The Suzuki-Miyaura Catalytic Cycle

The reaction proceeds via a well-understood catalytic cycle involving a palladium(0) species.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protocol: Synthesis of a Biaryl-Pyridine Scaffold

This protocol is a representative procedure for coupling the pinacol ester derivative of the title compound with an aryl bromide, as demonstrated in the synthesis of P2X7 receptor antagonists.[9] Using the pinacol ester often improves stability and solubility in organic solvents compared to the free boronic acid.[10]

Materials:

-

6-(Piperidin-1-yl)pyridine-3-boronic acid pinacol ester (1.2 equiv)

-

Aryl Bromide (e.g., 4-bromobenzonitrile) (1.0 equiv)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)

-

Potassium Carbonate (K₂CO₃) (2.0 equiv)

-

1,4-Dioxane

-

Water

Procedure:

-

Reaction Setup: To a Schlenk flask, add the aryl bromide (1.0 equiv), 6-(piperidin-1-yl)pyridine-3-boronic acid pinacol ester (1.2 equiv), and potassium carbonate (2.0 equiv).

-

Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times. Causality: The Pd(0) catalyst is oxygen-sensitive and can be deactivated by oxidation. Maintaining an inert atmosphere is crucial for catalytic turnover and reaction success.

-

Solvent Addition: Add 1,4-dioxane and water (typically a 4:1 to 10:1 ratio) via syringe. The solvent should be degassed prior to use by bubbling with argon for 20-30 minutes.

-

Catalyst Addition: Add the Pd(PPh₃)₄ catalyst (0.05 equiv) to the flask under a positive pressure of inert gas.

-

Heating: Heat the reaction mixture to 85-95 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 4-16 hours.

-

Workup: Cool the reaction to room temperature and dilute with ethyl acetate. Wash the organic mixture with water and then with brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield the pure biaryl product.

Applications in Drug Discovery: Targeting the P2X7 Receptor

The 6-(piperidin-1-yl)pyridine scaffold is a privileged structure in medicinal chemistry. Its inclusion in drug candidates is often driven by the need for a basic nitrogen atom for salt formation or specific hydrogen bonding interactions, while the overall structure provides a rigid core for orienting other functional groups.

A prominent application of this boronic acid is in the synthesis of antagonists for the P2X7 receptor.[11] The P2X7 receptor is an ATP-gated ion channel primarily expressed on immune cells. Its overactivation is implicated in the maturation and release of pro-inflammatory cytokines, making it a key target for diseases involving chronic inflammation and neuropathic pain.[9] Molecules built from the 6-(piperidin-1-yl)pyridine core have been shown to potently inhibit P2X7 receptor function, highlighting the therapeutic potential of this chemical series.[9]

References

-

Matasi JJ, Brumfield S, Tulshian D, et al. Synthesis and SAR development of novel P2X7 receptor antagonists for the treatment of pain: Part 1. Bioorg Med Chem Lett. 2011;21(12):3805-3808. [Link]

-

Samara Journal of Science. Structure-Activity Relationships and Therapeutic Potential of Purinergic P2X7 Receptor Antagonists. [Link]

-

O'Brien, T. S., et al. Astrocytic Cx43 hemichannels and gap junctions play a crucial role in development of chronic neuropathic pain following spinal cord injury. Pain. 2014;155(10):2100-2113. [Link]

-

Pharmaffiliates. 6-(1-PIPERIDINYL)-3-PYRIDINYLBORONIC ACID. [Link]

-

The Chemists' Cookbook. Suzuki Coupling. [Link]

-

Buchwald, S. L., et al. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angew. Chem. Int. Ed. 2007, 46, 5344 –5348. [Link]

-

Li, W., et al. An Improved Protocol for the Preparation of 3-Pyridyl- and Some Arylboronic Acids. J. Org. Chem. 2002, 67, 5394-5397. [Link]

-

Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chem. Rev. 1995, 95, 2457-2483. [Link]

-

RSC Advances. A metal-free method for the synthesis of 2-amino-5-bromopyridines and 2-amino-5-bromopyrimidines. [Link]

-

Lennox, A. J. J.; Lloyd-Jones, G. C. Selection of boron reagents for Suzuki–Miyaura coupling. Chem. Soc. Rev., 2014, 43, 412-443. [Link]

-

Reagentia. 5-Bromo-2-(piperidin-1-yl)pyridine. [Link]

-

Fletcher, S. P., et al. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. J. Am. Chem. Soc. 2023, 145, 14221-14226. [Link]

-

Smo Chemical Technology Co.,LTD. (6-(Piperidin-1-yl)pyridin-3-yl)boronic acid. [Link]

-

Deiters, A., et al. Effective Lithiation of 3-Bromopyridine: Synthesis of 3-Pyridine Boronic Acid and Variously 3-Substituted Pyridines. ChemInform. 2002, 33. [Link]

-

Wagner, A., et al. Recent Advances in the Synthesis of Borinic Acid Derivatives. Molecules. 2021, 26, 1146. [Link]

Sources

- 1. 6-(Piperidin-1-yl)pyridin-3-ylboronic acid AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 2. 6-(Piperidin-1-yl)pyridin-3-ylboronic acid AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. scbt.com [scbt.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Astrocytic Cx43 hemichannels and gap junctions play a crucial role in development of chronic neuropathic pain following spinal cord injury - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]

- 11. Structure-Activity Relationships and Therapeutic Potential of Purinergic P2X7 Receptor Antagonists - Ghafir El Idrissi - Current Medicinal Chemistry [snv63.ru]

The Strategic Utility of 6-(Piperidin-1-yl)pyridin-3-ylboronic Acid in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Pyridine Scaffold and the Power of Boronic Acids

The pyridine ring is a privileged scaffold in medicinal chemistry, appearing in a vast array of pharmaceuticals due to its ability to engage in hydrogen bonding, act as a bioisostere for a phenyl ring, and modulate the physicochemical properties of a molecule. When functionalized with a boronic acid, the pyridine ring is transformed into a versatile building block for carbon-carbon bond formation, primarily through the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. This guide focuses on a particularly valuable reagent: 6-(Piperidin-1-yl)pyridin-3-ylboronic acid. Its structure combines the advantageous pyridine core with a piperidine moiety, which can enhance solubility and metabolic stability, and a boronic acid group at the 3-position, ready for strategic elaboration. This document provides a comprehensive overview of its synthesis, properties, and application, with a focus on the underlying chemical principles and practical experimental guidance.

Core Compound Characteristics

6-(Piperidin-1-yl)pyridin-3-ylboronic acid is a stable, solid compound that serves as a key intermediate in organic synthesis.[1][2][3][4] For practical applications, particularly in palladium-catalyzed cross-coupling reactions, it is often used as its pinacol ester derivative, 2-(Piperidin-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine. The pinacol ester offers enhanced stability, easier purification, and improved solubility in organic solvents compared to the free boronic acid.[5]

| Property | 6-(Piperidin-1-yl)pyridin-3-ylboronic acid | 6-(Piperidin-1-yl)pyridine-3-boronic acid pinacol ester |

| Molecular Formula | C₁₀H₁₅BN₂O₂[2] | C₁₆H₂₅BN₂O₂[5] |

| Molecular Weight | 206.05 g/mol [3] | 288.19 g/mol [5] |

| CAS Number | 1002129-33-0[2][4] | 852228-08-1[5] |

| Appearance | Solid[3] | Solid |

| Primary Application | Suzuki-Miyaura Cross-Coupling Reagent[5] | Suzuki-Miyaura Cross-Coupling Reagent[5] |

Synthesis of the Core Reagent: A Strategic Approach

The synthesis of 6-(piperidin-1-yl)pyridin-3-ylboronic acid or its pinacol ester is not a trivial one-step process but relies on a logical sequence of well-established synthetic transformations. A robust strategy begins with a di-halogenated pyridine, allowing for sequential, site-selective functionalization. A common and cost-effective starting material is 2,5-dihalopyridine (e.g., 2-chloro-5-bromopyridine or 2,5-dichloropyridine).[6]

The overall workflow can be visualized as a two-stage process: first, the introduction of the piperidine moiety via nucleophilic aromatic substitution (SNAr), followed by the conversion of the remaining halogen to the boronic acid or its ester.

Caption: Synthetic workflow for 6-(Piperidin-1-yl)pyridin-3-ylboronic acid derivatives.

Experimental Protocol: Synthesis of 2-(Piperidin-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

This protocol is a representative procedure based on established methods for similar pyridine functionalizations.[6][7]

Part A: Synthesis of 5-Bromo-2-(piperidin-1-yl)pyridine

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-chloro-5-bromopyridine (1 equiv.), piperidine (1.2 equiv.), and potassium carbonate (2 equiv.).

-

Solvent Addition: Add dimethyl sulfoxide (DMSO) as the solvent. The high polarity and boiling point of DMSO facilitate the SNAr reaction.

-

Reaction Execution: Heat the mixture to 120 °C and stir for 12-18 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up and Purification: After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the desired 5-bromo-2-(piperidin-1-yl)pyridine.

Part B: Miyaura Borylation to form the Pinacol Ester

-

Reaction Setup: In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine 5-bromo-2-(piperidin-1-yl)pyridine (1 equiv.), bis(pinacolato)diboron (B₂Pin₂) (1.1 equiv.), potassium acetate (KOAc) (3 equiv.), and [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf)) (0.03 equiv.).

-

Solvent Addition: Add anhydrous 1,4-dioxane via syringe.

-

Reaction Execution: Heat the reaction mixture to 90-100 °C and stir for 8-16 hours. Monitor the reaction for the consumption of the starting bromide.

-

Work-up and Purification: Cool the mixture to room temperature and filter through a pad of Celite®, washing with ethyl acetate. The filtrate is concentrated, and the residue is purified by flash chromatography to afford the target compound, 2-(piperidin-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine.

Application in Drug Discovery: The Suzuki-Miyaura Cross-Coupling

The primary utility of 6-(piperidin-1-yl)pyridin-3-ylboronic acid and its ester is as a nucleophilic partner in the Suzuki-Miyaura cross-coupling reaction. This reaction is a powerful tool for constructing biaryl and heteroaryl-aryl linkages, which are common motifs in biologically active molecules.[8]

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.

Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Case Study: Synthesis of P2X7 Receptor Antagonists

A compelling example of the application of 6-(piperidin-1-yl)pyridin-3-ylboronic acid pinacol ester is in the development of potent and selective P2X7 receptor antagonists for the treatment of pain.[9] The P2X7 receptor is an ATP-gated ion channel implicated in inflammation and neuropathic pain, making it an attractive therapeutic target.

In a reported synthesis, the boronic ester was coupled with a halogenated purine scaffold to generate the target compounds.[1][9]

General Experimental Protocol for Suzuki Coupling

This protocol is adapted from procedures used for synthesizing P2X7 antagonists.[9]

-

Reaction Setup: In a microwave vial, combine the aryl or heteroaryl halide (e.g., a halogenated purine, 1 equiv.), 6-(piperidin-1-yl)pyridine-3-boronic acid pinacol ester (1.2 equiv.), and a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 equiv.).

-

Reagent Addition: Add a 2M aqueous solution of sodium carbonate (Na₂CO₃) (3 equiv.) and a suitable solvent system, such as a mixture of 1,2-dimethoxyethane (DME) and water.

-

Reaction Execution: Seal the vial and heat the mixture in a microwave reactor to 120-150 °C for 15-30 minutes. The use of microwave irradiation often accelerates the reaction, leading to shorter reaction times and potentially higher yields.

-

Work-up and Purification: After cooling, dilute the reaction mixture with water and extract with an organic solvent like ethyl acetate. The combined organic layers are washed, dried, and concentrated. The final product is purified by preparative HPLC or flash chromatography to yield the desired biaryl compound.

Expert Insights and Causality

-

Choice of Boronic Ester: The use of the pinacol ester over the free boronic acid is a strategic choice to prevent the formation of boroxines (cyclic anhydrides of boronic acids), which can be less reactive and complicate purification.[2]

-

Catalyst and Ligand Selection: For coupling with electron-rich pyridines, palladium catalysts with electron-rich and bulky phosphine ligands (e.g., those based on dppf) are often employed to facilitate the oxidative addition and reductive elimination steps.

-

Base Selection: The base (e.g., Na₂CO₃, K₂CO₃, K₃PO₄) plays a crucial role in activating the boronic acid for the transmetalation step by forming a more nucleophilic boronate species.[8] The choice of base can significantly impact the reaction outcome and must be optimized for specific substrates.

-

Solvent System: A mixture of an organic solvent (like dioxane or DME) and water is common. Water is often necessary to dissolve the inorganic base and facilitate the formation of the active boronate species.

Conclusion

6-(Piperidin-1-yl)pyridin-3-ylboronic acid and its pinacol ester are highly valuable and strategic building blocks in modern medicinal chemistry. Their synthesis, while multi-step, follows a logical and scalable path. Their true power is realized in the Suzuki-Miyaura cross-coupling reaction, enabling the efficient construction of complex molecular architectures, as exemplified by the synthesis of potent P2X7 receptor antagonists. A thorough understanding of the underlying reaction mechanisms and the rationale behind the choice of reagents and conditions is paramount for the successful application of this versatile reagent in drug discovery and development.

References

-

Matasi, J. J., et al. (2011). Synthesis and SAR development of novel P2X7 receptor antagonists for the treatment of pain: part 1. Bioorganic & Medicinal Chemistry Letters, 21(12), 3805-3808. Available at: [Link]

-

Matasi, J. J., et al. (2011). Synthesis and SAR development of novel P2X7 receptor antagonists for the treatment of pain: part 2. Bioorganic & Medicinal Chemistry Letters, 21(24), 7287-7290. Available at: [Link]

-

Alcaraz, L., et al. (2003). Novel P2X7 receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 13(22), 4043-4046. Available at: [Link]

-

Li, W., et al. (2005). Synthesis of 3-Pyridylboronic Acid and its Pinacol Ester. Application of 3-Pyridylboronic Acid in Suzuki Coupling to Prepare 3-Pyridin-3-ylquinoline. Organic Syntheses, 81, 89. Available at: [Link]

-

Mishra, S., Karabiyikoglu, S., & Fletcher, S. P. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society, 145(25), 14221–14226. Available at: [Link]

-

Gómez-Gonzalo, M., et al. (2021). Synthesis and Pharmacological Evaluation of Novel Non-nucleotide Purine Derivatives as P2X7 Antagonists for the Treatment of Neuroinflammation. Journal of Medicinal Chemistry, 64(5), 2686–2703. Available at: [Link]

-

Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 46(29), 5555-5559. Available at: [Link]

-

Khan, I., et al. (2023). Synthesis and biological evaluation of carboxamide and quinoline derivatives as P2X7R antagonists. Bioorganic Chemistry, 140, 106796. Available at: [Link]

-

Li, W., et al. (2002). Synthesis of 3-Pyridylboronic Acid and its Pinacol Ester. Application of 3-Pyridylboronic Acid in Suzuki Coupling to Prepare 3-Pyridin-3-ylquinoline. The Journal of Organic Chemistry, 67(15), 5394–5397. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved January 5, 2026, from [Link]

-

Mishra, S., Karabiyikoglu, S., & Fletcher, S. P. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society, 145(25), 14221–14226. Available at: [Link]

-

Rueda-Espinosa, J., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki-Miyaura cross coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry. Available at: [Link]

-

Santos, C., et al. (2017). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 22(4), 557. Available at: [Link]

-

S. G. R., et al. (2021). Recent Advances in the Synthesis of Borinic Acid Derivatives. Molecules, 26(16), 4983. Available at: [Link]

- MSN Laboratories Private Limited. (2019). Improved process for the preparation of 9-ethyl-6,6-dimethyl-8-[4-(morpholin-4-yl) piperidin-1-yl]-11-oxo-6,11-dihydro-5h-benzo[b]carbazole-3-carbonitrile hydrochloride. Google Patents.

-

G. G., et al. (2020). Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics. Archiv der Pharmazie, 353(1), e1900228. Available at: [Link]

-

Ali, M., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 205. Available at: [Link]

-

PubChem. (n.d.). 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine. Retrieved January 5, 2026, from [Link]

Sources

- 1. Synthesis and SAR development of novel P2X7 receptor antagonists for the treatment of pain: part 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. 6-(Piperidin-1-yl)pyridin-3-ylboronic acid AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 4. scbt.com [scbt.com]

- 5. 6-(Piperidin-1-yl)pyridine-3-boronic acid pinacol ester 97% | Sigma-Aldrich [sigmaaldrich.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. Suzuki Coupling [organic-chemistry.org]

- 9. Synthesis and SAR development of novel P2X7 receptor antagonists for the treatment of pain: part 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 6-(Piperidin-1-yl)pyridin-3-ylboronic Acid

Introduction: The Significance of 6-(Piperidin-1-yl)pyridin-3-ylboronic Acid in Modern Drug Discovery

6-(Piperidin-1-yl)pyridin-3-ylboronic acid and its derivatives are pivotal building blocks in contemporary medicinal chemistry. Their value lies in the unique combination of a pyridine core, a piperidine substituent, and a versatile boronic acid moiety. This trifecta of functional groups allows for intricate molecular architectures, making it a sought-after intermediate in the synthesis of novel therapeutic agents. Notably, it serves as a key component in the development of purine-based P2X7 receptor antagonists, which are under investigation for the treatment of chronic pain and inflammatory diseases. The boronic acid group, in particular, is a gateway to a multitude of carbon-carbon and carbon-heteroatom bond-forming reactions, with the Suzuki-Miyaura cross-coupling being the most prominent. This reaction's robustness and tolerance to a wide range of functional groups have cemented its role in the rapid assembly of complex molecules from modular fragments.[1]

This guide provides a comprehensive overview of a robust and field-proven synthetic route to 6-(piperidin-1-yl)pyridin-3-ylboronic acid, designed for researchers, scientists, and drug development professionals. We will delve into the strategic considerations behind the chosen pathway, offering detailed, step-by-step protocols and explaining the causality behind experimental choices to ensure both reproducibility and a deeper understanding of the underlying chemical principles.

Strategic Overview: A Two-Step Approach to the Target Molecule

The most efficient and scalable synthesis of 6-(piperidin-1-yl)pyridin-3-ylboronic acid commences with a readily available starting material, 2,5-dibromopyridine. The synthetic strategy is elegantly simple, relying on two sequential and high-yielding transformations:

-

Nucleophilic Aromatic Substitution (SNAr): Selective substitution of the bromine atom at the 2-position of the pyridine ring with piperidine. This step leverages the higher reactivity of the 2-position in halopyridines towards nucleophilic attack.

-

Miyaura Borylation: Palladium-catalyzed cross-coupling of the remaining bromine atom at the 5-position with a boron source, typically bis(pinacolato)diboron, to furnish the desired boronic acid pinacol ester. This ester can then be readily hydrolyzed to the final boronic acid.

This approach is advantageous due to the commercial availability of the starting materials, the generally high yields of each step, and the straightforward purification procedures.

Caption: Overall synthetic workflow for 6-(Piperidin-1-yl)pyridin-3-ylboronic acid.

Part 1: Synthesis of 5-Bromo-2-(piperidin-1-yl)pyridine

Mechanistic Insight: The Nucleophilic Aromatic Substitution (SNAr) Reaction

The first step involves the reaction of 2,5-dibromopyridine with piperidine in a nucleophilic aromatic substitution. In this reaction, the lone pair of electrons on the nitrogen atom of piperidine attacks the electron-deficient carbon at the 2-position of the pyridine ring. The electron-withdrawing nature of the pyridine nitrogen and the bromine atom at the 5-position activates the ring towards nucleophilic attack. The 2-position is generally more electrophilic than the 5-position in such systems, leading to regioselective substitution. The reaction proceeds through a Meisenheimer complex, a resonance-stabilized intermediate, which then expels the bromide ion to restore aromaticity and yield the desired product. The choice of a suitable base is often crucial to neutralize the HBr generated during the reaction and drive the equilibrium towards the product.

Caption: Simplified mechanism of the SNAr reaction.

Detailed Experimental Protocol: Synthesis of 5-Bromo-2-(piperidin-1-yl)pyridine

This protocol is adapted from established procedures for the amination of dihalopyridines.

Materials:

-

2,5-Dibromopyridine

-

Piperidine

-

Potassium carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,5-dibromopyridine (1.0 eq), potassium carbonate (2.0 eq), and N,N-Dimethylformamide (DMF) to achieve a concentration of approximately 0.5 M with respect to the 2,5-dibromopyridine.

-

Add piperidine (1.2 eq) to the reaction mixture.

-

Heat the reaction mixture to 80-90 °C with vigorous stirring.

-

Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-6 hours.

-

Upon completion, cool the reaction mixture to room temperature and dilute it with ethyl acetate.

-

Wash the organic layer with water (2x) and then with brine (1x).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford 5-bromo-2-(piperidin-1-yl)pyridine as a solid.

| Parameter | Recommended Condition | Rationale |

| Solvent | DMF | A polar aprotic solvent that facilitates the dissolution of reactants and promotes the SNAr reaction. |

| Base | K₂CO₃ | An inexpensive and effective base to neutralize the HBr byproduct, driving the reaction to completion. |

| Temperature | 80-90 °C | Provides sufficient thermal energy to overcome the activation barrier without significant decomposition. |

| Stoichiometry | 1.2 eq of Piperidine | A slight excess of the nucleophile ensures complete consumption of the starting material. |

Part 2: Synthesis of 6-(Piperidin-1-yl)pyridin-3-ylboronic Acid

Mechanistic Insight: The Miyaura Borylation

The second step is a palladium-catalyzed Miyaura borylation, which converts the aryl bromide into a boronic acid pinacol ester. The catalytic cycle begins with the oxidative addition of the C-Br bond of 5-bromo-2-(piperidin-1-yl)pyridine to a Pd(0) complex, forming a Pd(II) intermediate. This is followed by transmetalation with bis(pinacolato)diboron, where the boryl group is transferred to the palladium center. The final step is reductive elimination, which forms the desired C-B bond of the product and regenerates the Pd(0) catalyst, allowing the cycle to continue. A base, typically a mild one like potassium acetate (KOAc), is required to facilitate the transmetalation step.

Caption: Catalytic cycle of the Miyaura borylation reaction.

Detailed Experimental Protocol: Synthesis of 6-(Piperidin-1-yl)pyridin-3-ylboronic acid pinacol ester and subsequent hydrolysis

This protocol is adapted from standard Miyaura borylation procedures for heteroaryl halides.[2]

Materials:

-

5-Bromo-2-(piperidin-1-yl)pyridine

-

Bis(pinacolato)diboron (B₂pin₂)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

-

Potassium acetate (KOAc)

-

1,4-Dioxane (anhydrous)

-

Inert atmosphere (Nitrogen or Argon)

-

Schlenk flask or sealed tube

-

Hydrochloric acid (HCl)

-

Diethyl ether

-

Sodium hydroxide (NaOH)

Procedure for Pinacol Ester Synthesis:

-

To a dry Schlenk flask, add 5-bromo-2-(piperidin-1-yl)pyridine (1.0 eq), bis(pinacolato)diboron (1.1 eq), potassium acetate (1.5 eq), and Pd(dppf)Cl₂ (0.03 eq).

-

Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

-

Add anhydrous 1,4-dioxane to the flask.

-

Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.

-

Monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

Cool the mixture to room temperature, dilute with ethyl acetate, and filter through a pad of celite.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain 6-(piperidin-1-yl)pyridin-3-ylboronic acid pinacol ester.

Procedure for Hydrolysis to Boronic Acid:

-

Dissolve the purified pinacol ester in a mixture of acetone and water.

-

Add an aqueous solution of HCl and stir the mixture at room temperature for 2-4 hours.

-

Monitor the hydrolysis by TLC or LC-MS.

-

Once the reaction is complete, neutralize the mixture with an aqueous solution of NaOH until the pH is approximately 7.

-

Extract the aqueous layer with diethyl ether.

-

Carefully adjust the pH of the aqueous layer to approximately 4-5 with dilute HCl, which should precipitate the boronic acid.

-

Collect the solid by filtration, wash with cold water, and dry under vacuum to yield 6-(piperidin-1-yl)pyridin-3-ylboronic acid.

| Parameter | Recommended Condition | Rationale |

| Catalyst | Pd(dppf)Cl₂ | A robust and efficient catalyst for the borylation of aryl bromides. |

| Boron Source | Bis(pinacolato)diboron | A stable, easy-to-handle solid that provides the boronic ester directly. |

| Base | KOAc | A mild base that is effective in promoting the transmetalation step without causing significant side reactions. |

| Solvent | 1,4-Dioxane (anhydrous) | An appropriate solvent for this type of cross-coupling reaction, ensuring the solubility of all components. |

| Temperature | 80-100 °C | Facilitates the catalytic cycle at a reasonable rate. |

Conclusion

The described two-step synthesis route provides a reliable and scalable method for the preparation of 6-(piperidin-1-yl)pyridin-3-ylboronic acid. By understanding the underlying principles of nucleophilic aromatic substitution and Miyaura borylation, researchers can effectively troubleshoot and optimize these procedures for their specific needs. The resulting boronic acid is a valuable building block, poised for further elaboration in the synthesis of complex and biologically active molecules, thereby continuing to fuel innovation in drug discovery and development.

References

-

Pharmaffiliates. 6-(1-PIPERIDINYL)-3-PYRIDINYLBORONIC ACID product page. [Link]

-

Organic Chemistry Portal. Miyaura Borylation Reaction. [Link]

-

MDPI. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. [Link]

-

DiVA portal. Study of nucleophilic aromatic substitution with diaryliodonium salts. [Link]

-

Heterocyclic Letters. A convenient and scalable process for preparation of 2,5-dibromopyridine. [Link]

-

MDPI. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. [Link]

Sources

An In-depth Technical Guide to the Solubility of 6-(Piperidin-1-yl)pyridin-3-ylboronic acid

Introduction

6-(Piperidin-1-yl)pyridin-3-ylboronic acid is a heterocyclic boronic acid derivative of significant interest in medicinal chemistry and drug discovery.[1] As a key building block in Suzuki-Miyaura cross-coupling reactions, it facilitates the synthesis of complex molecules with potential therapeutic applications.[1] Understanding the solubility of this compound is paramount for its effective use in synthetic chemistry, formulation development, and various biological assays. This guide provides a comprehensive overview of the physicochemical properties, challenges, and methodologies for determining the solubility of 6-(Piperidin-1-yl)pyridin-3-ylboronic acid, tailored for researchers, scientists, and drug development professionals.

Molecular Structure and Properties

6-(Piperidin-1-yl)pyridin-3-ylboronic acid possesses a unique combination of functional groups that dictate its chemical behavior and solubility. The presence of the pyridine and piperidine moieties, both containing nitrogen atoms, introduces basicity and the potential for pH-dependent solubility. The boronic acid group is a Lewis acid, capable of forming esters and undergoing dehydration to form boroxines.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₅BN₂O₂ | [2][3] |

| Molecular Weight | 206.05 g/mol | [2] |

| Appearance | Off-White to Pale Beige Solid | [4] |

| CAS Number | 1002129-33-0 | [2][3][4] |

| Known Qualitative Solubility | Slightly soluble in DMSO and Methanol | [4] |

Core Challenges in Solubility Assessment of Boronic Acids

The accurate determination of the solubility of boronic acids, including 6-(Piperidin-1-yl)pyridin-3-ylboronic acid, is often complicated by several inherent chemical properties. A thorough understanding of these challenges is crucial for designing robust experimental protocols and interpreting results correctly.

Boroxine Formation: The Dehydration Equilibrium

A primary challenge in working with boronic acids is their propensity to undergo reversible dehydration to form cyclic trimeric anhydrides known as boroxines.[5] This equilibrium is influenced by factors such as temperature, solvent, and the presence of water. The formation of boroxines can significantly impact solubility measurements as the boroxine will have different physicochemical properties, including solubility, compared to the monomeric boronic acid.[6]

pH-Dependent Solubility

The presence of the basic nitrogen atoms in the pyridine and piperidine rings of 6-(Piperidin-1-yl)pyridin-3-ylboronic acid means its solubility is likely to be highly dependent on the pH of the aqueous medium.[7][8] In acidic conditions, these nitrogen atoms can be protonated, forming cationic species that are generally more soluble in aqueous solutions. Conversely, at higher pH values, the compound will be in its free base form, which may have lower aqueous solubility. Furthermore, the boronic acid moiety itself is a Lewis acid and can exist in equilibrium between a neutral trigonal planar form and an anionic tetrahedral boronate form at physiological pH.[9] This dual nature of pH sensitivity must be considered when determining and interpreting solubility data, particularly for biological applications.

Kinetic vs. Thermodynamic Solubility

It is essential to distinguish between kinetic and thermodynamic solubility.

-

Kinetic solubility is a measure of how quickly a compound dissolves from a high-concentration stock solution (often in DMSO) when diluted into an aqueous buffer. It is a high-throughput screening method that can be prone to supersaturation and precipitation over time.

-

Thermodynamic solubility represents the true equilibrium solubility of a compound in a given solvent, achieved by allowing excess solid to equilibrate with the solvent over an extended period.

For boronic acids, the interconversion between the monomer and the less soluble boroxine can lead to discrepancies between kinetic and thermodynamic measurements.[6]

Methodologies for Solubility Determination

A multi-faceted approach employing several analytical techniques is recommended for a comprehensive understanding of the solubility of 6-(Piperidin-1-yl)pyridin-3-ylboronic acid.

High-Performance Liquid Chromatography (HPLC) Based Method

HPLC is a robust and widely used technique for the quantitative analysis of solubility.[10] This method allows for the separation of the analyte from any impurities and can be adapted to mitigate some of the challenges associated with boronic acids.

Experimental Protocol: HPLC for Thermodynamic Solubility

-

Preparation of Saturated Solutions:

-

Add an excess amount of 6-(Piperidin-1-yl)pyridin-3-ylboronic acid to a series of vials containing the desired solvents (e.g., water, phosphate-buffered saline (PBS) at various pH values, methanol, ethanol, acetonitrile, DMSO).

-

Ensure a visible amount of undissolved solid remains.

-

Seal the vials and agitate them at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient time to reach equilibrium (typically 24-48 hours).

-

-

Sample Preparation for Analysis:

-

After equilibration, allow the solid to settle.

-

Carefully withdraw an aliquot of the supernatant and filter it through a 0.45 µm syringe filter to remove any undissolved particles.

-

Dilute the filtered supernatant with a suitable mobile phase to a concentration within the calibrated range of the HPLC method.

-

-

HPLC Analysis:

-

Column: A reverse-phase C18 column is a common starting point.[10]

-

Mobile Phase: A gradient of acetonitrile and water with a suitable modifier (e.g., 0.1% formic acid or trifluoroacetic acid) is often effective. For boronic acids that are unstable in acidic conditions, a high-pH mobile phase might be necessary.[11]

-

Detection: UV detection at an appropriate wavelength (determined by a UV scan of the compound).

-

Quantification: Generate a calibration curve using accurately weighed standards of 6-(Piperidin-1-yl)pyridin-3-ylboronic acid dissolved in the mobile phase. The concentration of the diluted supernatant is then determined from this curve.

-

-

Calculation of Solubility:

-

Solubility (mg/mL or µg/mL) = Concentration from calibration curve × Dilution factor.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy Method

NMR spectroscopy offers a powerful and direct method for determining solubility without the need for separation of the dissolved and undissolved solute.[12][13][14][15][16] The signals from the solid material are too broad to be detected in a high-resolution NMR spectrum, allowing for the direct quantification of the dissolved species.

Experimental Protocol: NMR for Solubility Determination

-

Preparation of Saturated Solution:

-

Prepare a saturated solution of 6-(Piperidin-1-yl)pyridin-3-ylboronic acid in the deuterated solvent of interest (e.g., D₂O, DMSO-d₆, Methanol-d₄) directly in an NMR tube by adding an excess of the solid.

-

-

Internal Standard:

-

Add a known amount of an internal standard to the NMR tube. The standard should be soluble in the solvent, have a simple NMR spectrum with peaks that do not overlap with the analyte, and be chemically inert. Dimethyl sulfoxide (DMSO) or maleic acid are common choices.

-

-

NMR Data Acquisition:

-

Acquire a quantitative ¹H NMR spectrum. Ensure a sufficient relaxation delay (D1) is used (typically 5 times the longest T₁ of the protons being integrated) to allow for complete relaxation of the nuclei, which is crucial for accurate integration.

-

-

Data Processing and Calculation:

-

Integrate a well-resolved peak of the analyte and a peak of the internal standard.

-

Calculate the molar concentration of the analyte using the following equation:

Concentration_analyte = (Integral_analyte / N_protons_analyte) × (N_protons_standard / Integral_standard) × Concentration_standard

Where:

-

Integral_analyte and Integral_standard are the integrated areas of the analyte and standard peaks, respectively.

-

N_protons_analyte and N_protons_standard are the number of protons giving rise to the respective integrated signals.

-

Concentration_standard is the known molar concentration of the internal standard.

-

Turbidimetric Solubility Assay

This high-throughput method is particularly useful for early-stage drug discovery to assess kinetic solubility. It relies on the principle that a compound precipitating out of solution will cause turbidity, which can be measured by light scattering or absorbance.

Experimental Protocol: Turbidimetric Solubility Assay

-

Preparation of Stock Solution:

-

Prepare a high-concentration stock solution of 6-(Piperidin-1-yl)pyridin-3-ylboronic acid in DMSO (e.g., 10 mM).

-

-

Serial Dilution:

-

Perform a serial dilution of the stock solution in DMSO in a 96-well plate.

-

-

Addition to Aqueous Buffer:

-

Add an aliquot of each DMSO solution to a corresponding well of a new 96-well plate containing the aqueous buffer of interest (e.g., PBS pH 7.4). The final DMSO concentration should be kept low (typically 1-2%) to minimize its effect on solubility.

-

-

Incubation and Measurement:

-

Incubate the plate for a set period (e.g., 1-2 hours) at a controlled temperature.

-

Measure the turbidity of each well using a plate reader that can detect light scattering (nephelometry) or absorbance at a wavelength where the compound does not absorb (e.g., 620 nm).

-

-

Data Analysis:

-

Plot the turbidity reading against the compound concentration. The solubility is typically defined as the concentration at which a significant increase in turbidity is observed compared to the baseline.

-

Data Interpretation and Reporting

When reporting the solubility of 6-(Piperidin-1-yl)pyridin-3-ylboronic acid, it is crucial to include the following information for context and reproducibility:

-

Method of Determination: Clearly state whether the reported value is for kinetic or thermodynamic solubility and the technique used (e.g., HPLC, NMR, turbidimetry).

-

Solvent System: Specify the exact composition of the solvent, including pH and any buffer components for aqueous measurements.

-

Temperature: Report the temperature at which the solubility was determined.

-

Equilibration Time: For thermodynamic solubility, state the duration of equilibration.

Conclusion

The solubility of 6-(Piperidin-1-yl)pyridin-3-ylboronic acid is a critical parameter that influences its utility in research and development. A comprehensive assessment of its solubility requires an appreciation of the inherent challenges posed by boronic acids, namely boroxine formation and pH-dependent behavior. By employing a combination of robust analytical techniques such as HPLC and NMR, and by carefully controlling experimental parameters, researchers can obtain accurate and reliable solubility data. This information is indispensable for optimizing reaction conditions, developing suitable formulations, and ensuring the quality and reproducibility of experimental results in the pursuit of new therapeutic agents.

References

- Hall, D. G. (2011).

-

Raines, R. T. (2021). Boronic acid with high oxidative stability and utility in biological contexts. Proceedings of the National Academy of Sciences, 118(9), e2022413118. [Link]

-

National Center for Biotechnology Information. (n.d.). Pyridine. PubChem Compound Summary for CID 1049. Retrieved from [Link]

-

Domanski, M., & Sporzynski, A. (2020). Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents. Journal of Chemical & Engineering Data, 65(9), 4469–4476. [Link]

-

van der Veen, M. A., Nabuurs, T., & de Visser, S. P. (2015). Selective on-line detection of boronic acids and derivatives in high-performance liquid chromatography eluates by post-column reaction with alizarin. Journal of Chromatography A, 1417, 47–54. [Link]

-

Sporzynski, A., & Domanski, M. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry, 49(6), 814–824. [Link]

-

Sporzynski, A., & Domanski, M. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry, 49(6), 814–824. [Link]

-

van der Veen, M. A., Nabuurs, T., & de Visser, S. P. (2015). Selective on-line detection of boronic acids and derivatives in high-performance liquid chromatography eluates by post-column reaction with alizarin. Journal of Chromatography A, 1417, 47–54. [Link]

-

Wardani, P. A. (2015). Development of an on-line high-performance liquid chromatography method for the rapid detection of boronic acids in complex mixtures. Wageningen University & Research. [Link]

-

da Silva, A. B. F., & da Silva, J. B. P. (2020). On the Computational Determination of the pKa of Some Arylboronic Acids. Molecules, 25(21), 5038. [Link]

-

Regalado, E. L. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Journal of Pharmaceutical and Biomedical Analysis, 147, 304-315. [Link]

-

Jouyban, A. (2010). Solubility vs. pH profiles of phenazopyridine hydrochloride in acetate buffer solutions. Journal of Pharmaceutical and Biomedical Analysis, 52(5), 723-727. [Link]

-

Waters Corporation. (n.d.). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Retrieved from [Link]

-

Stella, V. J., & Schieber, L. J. (2012). Physical and Chemical Properties of Boronic Acids: Formulation Implications. Journal of Pharmaceutical Sciences, 101(9), 3190-3198. [Link]

-

National Center for Biotechnology Information. (n.d.). Pyridine. PubChem Compound Summary for CID 1049. Retrieved from [Link]

-

Jaszuński, M., & Ruud, K. (2001). A Study of the Nitrogen NMR Spectra of Azoles and their Solvent Dependence. The Journal of Physical Chemistry A, 105(49), 11123–11129. [Link]

-

Perras, F. A., & Pruski, M. (2022). Attached Nitrogen Test by 13C-14N Solid-State NMR Spectroscopy for the Structure Determination of Heterocyclic Isomers. Organic Letters, 24(1), 249–253. [Link]

-

World Health Organization. (2000). Pyridine. In Some Industrial Chemicals (IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 77). IARC. [Link]

-

Perras, F. A., & Pruski, M. (2022). Attached Nitrogen Test by 13C-14N Solid-State NMR Spectroscopy for the Structure Determination of Heterocyclic Isomers. Organic Letters, 24(1), 249–253. [Link]

-

Kubo, Y. (2013). Boroxine chemistry: from fundamental studies to applications in supramolecular and synthetic organoboron chemistry. Heterocycles, 87(5), 993-1025. [Link]

-

chemeurope.com. (n.d.). Pyridine. Retrieved from [Link]

-

Wikipedia. (n.d.). Pyridine. Retrieved from [Link]

-

Silva, A. M. S., & Pinto, D. C. G. A. (2010). Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry, 14(4), 396-429. [Link]

-

Witanowski, M., & Webb, G. A. (1973). Nitrogen NMR spectroscopy. Annual Reports on NMR Spectroscopy, 5B, 225-289. [Link]

-

Pinto, M., & Sousa, E. (2019). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 24(12), 2253. [Link]

-

National Center for Biotechnology Information. (n.d.). (6-Aminopyridin-3-yl)boronic acid. PubChem Compound Summary for CID 22396308. Retrieved from [Link]

-

Rahman, M. M., & Al-Mamun, M. (2025). Physicochemical, biological, and toxicological studies of pyridine and its derivatives: an in-silico approach. Discover Chemistry, 3(1), 22. [Link]

-

Iovine, P. M. (2012). Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation. The Journal of Physical Chemistry A, 116(30), 8023–8031. [Link]

-

ChemBK. (n.d.). 6-morpholinopyridin-3-yl-3-boronic acid. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 3-Pyridinylboronic acid. PubChem Compound Summary for CID 2734378. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. 97760-98-0 Cas No. | 4 | Matrix Scientific [matrixscientific.com]

- 3. scbt.com [scbt.com]

- 4. 6-(1-PIPERIDINYL)-3-PYRIDINYLBORONIC ACID | 1002129-33-0 [m.chemicalbook.com]

- 5. Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. DSpace [kuscholarworks.ku.edu]

- 7. Pyridine | C5H5N | CID 1049 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Pyridine - Wikipedia [en.wikipedia.org]

- 9. pnas.org [pnas.org]

- 10. waters.com [waters.com]

- 11. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. DSpace [dr.lib.iastate.edu]

- 14. Attached Nitrogen Test by 13C-14N Solid-State NMR Spectroscopy for the Structure Determination of Heterocyclic Isomers - PMC [pmc.ncbi.nlm.nih.gov]

- 15. sites.esa.ipb.pt [sites.esa.ipb.pt]

- 16. publications.iupac.org [publications.iupac.org]

A Researcher's Guide to Sourcing and Quality Control of 6-(Piperidin-1-yl)pyridin-3-ylboronic Acid

Introduction: The Rising Importance of 6-(Piperidin-1-yl)pyridin-3-ylboronic Acid in Drug Discovery

6-(Piperidin-1-yl)pyridin-3-ylboronic acid, a substituted pyridinylboronic acid, has emerged as a critical building block in modern medicinal chemistry. Its unique structural motif, featuring a piperidinyl group on a pyridine ring coupled with a reactive boronic acid moiety, makes it an invaluable synthon for the construction of complex molecules. This compound is particularly prominent in the synthesis of novel therapeutic agents, including kinase inhibitors and ligands for various G-protein coupled receptors. Its utility in Suzuki-Miyaura cross-coupling reactions allows for the efficient formation of carbon-carbon bonds, a cornerstone of contemporary drug development. Given its significance, the ability to reliably source high-quality 6-(Piperidin-1-yl)pyridin-3-ylboronic acid is paramount for researchers in both academic and industrial settings. This guide provides an in-depth overview of commercial suppliers, critical quality control considerations, and best practices for the handling and application of this versatile reagent.

Commercial Suppliers: A Comparative Analysis

A survey of the chemical marketplace reveals a number of suppliers for 6-(Piperidin-1-yl)pyridin-3-ylboronic acid (CAS Number: 1002129-33-0).[1][2][3] However, the quality, purity, and accompanying documentation can vary significantly. Researchers must therefore conduct due diligence when selecting a vendor. Below is a comparative table of prominent suppliers.

| Supplier | Product Name/Grade | Purity Specification | Notes |

| Sigma-Aldrich (Merck) | 6-(Piperidin-1-yl)pyridin-3-ylboronic acid, AldrichCPR | Not specified for all products; one listing explicitly states no analytical data is collected and is sold "as-is".[4] | A well-established supplier with a broad portfolio. Researchers should carefully check the specifications for the particular product number, as quality can vary. |

| Santa Cruz Biotechnology | 6-(Piperidin-1-yl)pyridine-3-boronic acid | Not explicitly stated in the initial search result. | A major supplier for life science research reagents. It is advisable to request a Certificate of Analysis (CoA) prior to purchase. |

| Matrix Scientific | 6-(Piperidin-1-yl)pyridin-3-ylboronic acid | Not explicitly stated in the initial search result. | A specialized supplier of fine chemicals for research and development. |

| Pharmaffiliates | 6-(1-PIPERIDINYL)-3-PYRIDINYLBORONIC ACID | Not explicitly stated in the initial search result. | A supplier of pharmaceutical reference standards and research chemicals. |

| VWR (via Ambeed) | 6-(Piperidin-1-yl)pyridine-3-boronic acid, min 98% | ≥ 98% | Offers a specified purity, which can be advantageous for applications sensitive to impurities. |

Note: The landscape of chemical suppliers is dynamic. Additional vendors may be found through platforms like ChemSrc, which aggregates supplier information.[5]

Quality Control and Analytical Validation: Ensuring Experimental Success

The purity and integrity of 6-(Piperidin-1-yl)pyridin-3-ylboronic acid are critical for the success of subsequent synthetic transformations. Impurities can lead to side reactions, low yields, and difficulties in purification. Therefore, it is essential to have a robust quality control (QC) workflow in place.

Recommended QC Experiments

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the chemical structure and assessing purity. The spectra should be consistent with the expected structure of 6-(Piperidin-1-yl)pyridin-3-ylboronic acid. Integration of the proton signals can provide a quantitative measure of purity against a known internal standard.

-

Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is highly sensitive for detecting impurities. A high-resolution mass spectrometer can confirm the exact mass of the parent ion, further validating the compound's identity. The liquid chromatography component separates the main compound from any impurities, allowing for their detection and, in some cases, identification.

-

Purity by High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is a standard method for determining the purity of organic compounds. A well-developed HPLC method can provide a precise percentage of the main component.

Experimental Workflow for Quality Control

Caption: A typical quality control workflow for incoming chemical reagents.

Handling and Storage Considerations

Boronic acids are known to be sensitive to heat, light, and moisture. To ensure the longevity and reactivity of 6-(Piperidin-1-yl)pyridin-3-ylboronic acid, the following storage and handling procedures are recommended:

-

Storage: The compound should be stored in a tightly sealed container in a cool, dry, and dark place.[3] A refrigerator (2-8°C) is often recommended.[3]

-

Handling: Use in a well-ventilated area, preferably a fume hood. Avoid inhalation of dust and contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Applications in Synthesis: A Brief Overview

The primary application of 6-(Piperidin-1-yl)pyridin-3-ylboronic acid is in Suzuki-Miyaura cross-coupling reactions. This palladium-catalyzed reaction allows for the formation of a C-C bond between the pyridine ring of the boronic acid and an aryl or vinyl halide/triflate. This reaction is widely used in the pharmaceutical industry to construct the core scaffolds of many drug candidates.

Caption: A generalized scheme for the Suzuki-Miyaura cross-coupling reaction.

Conclusion

6-(Piperidin-1-yl)pyridin-3-ylboronic acid is a valuable reagent for drug discovery and development. The success of its application hinges on the careful selection of a reliable commercial supplier and the implementation of a rigorous quality control process. By following the guidelines outlined in this technical guide, researchers can ensure the quality and consistency of their starting materials, leading to more reproducible and successful experimental outcomes.

References

-

Pharmaffiliates. 6-(1-PIPERIDINYL)-3-PYRIDINYLBORONIC ACID. [Link]

-

ChemSrc. 6-(Piperidin-1-yl)pyridine-3-boronicacid Price from Supplier Brand chembiobank. [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. 97760-98-0 Cas No. | 4 | Matrix Scientific [matrixscientific.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. 6-(Piperidin-1-yl)pyridin-3-ylboronic acid AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 5. CAS#:1002129-33-0 | [6-(1-Piperidinyl)-3-pyridinyl]boronic acid | Chemsrc [chemsrc.com]

A Comprehensive Technical Guide to the Safe Handling of 6-(Piperidin-1-yl)pyridin-3-ylboronic Acid

This guide provides an in-depth technical overview of the safe handling, storage, and disposal of 6-(Piperidin-1-yl)pyridin-3-ylboronic acid (CAS No. 1002129-33-0).[1] It is intended for researchers, scientists, and drug development professionals who utilize this compound in their work. The information herein is synthesized from available safety data for the compound and its structural analogs to provide a comprehensive, field-proven framework for risk mitigation.

Introduction and Compound Profile